molecular formula C14H12N4S B076932 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 14132-84-4

5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B076932
CAS No.: 14132-84-4
M. Wt: 268.34 g/mol
InChI Key: ADVANMXLTWBUFC-UHFFFAOYSA-N
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Description

5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring with a thione group and phenyl substituents, making it a valuable molecule for various applications in scientific research and industry.

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antibacterial activity , suggesting that their targets may be bacterial proteins or enzymes.

Mode of Action

It is known that similar compounds can inhibit the growth of bacteria , possibly by interfering with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Biochemical Pathways

Based on the antibacterial activity of similar compounds , it can be inferred that this compound may affect pathways related to bacterial growth and survival.

Result of Action

Similar compounds have been shown to inhibit bacterial growth , suggesting that this compound may have a similar effect.

Preparation Methods

The synthesis of 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol can be achieved through several synthetic routes. One common method involves the reaction of thiosemicarbazide with hydrazine derivatives under acidic conditions. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include various substituted triazoles and thiol derivatives .

Scientific Research Applications

5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol has numerous applications in scientific research:

Comparison with Similar Compounds

5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-anilino-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c19-14-17-16-13(15-11-7-3-1-4-8-11)18(14)12-9-5-2-6-10-12/h1-10H,(H,15,16)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVANMXLTWBUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NNC(=S)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065715
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-phenyl-5-(phenylamino)-
Source EPA DSSTox
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Molecular Weight

268.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14132-84-4
Record name 2,4-Dihydro-4-phenyl-5-(phenylamino)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
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Record name 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol
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Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-phenyl-5-(phenylamino)-
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Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-phenyl-5-(phenylamino)-
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Record name 5-anilino-4-phenyl-4H-1,2,4-triazole-3-thiol
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Record name 5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL
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